![molecular formula C6H12NO4S- B1231353 2-(N-morpholino)ethanesulfonate](/img/structure/B1231353.png)
2-(N-morpholino)ethanesulfonate
Overview
Description
2-(N-morpholino)ethanesulfonate is an organosulfonate oxoanion and a MES. It is a conjugate base of a 2-(N-morpholino)ethanesulfonic acid and a 2-(N-morpholiniumyl)ethanesulfonate.
Scientific Research Applications
Solubility and Phase Separation
- MES is used for pH control as a standard buffer in the physiological range of 5.5 to 6.7, crucial in various chemical and biochemical processes. The solubility and phase separation properties of MES in different solvent systems like aqueous 1,4-dioxane and ethanol solutions have been studied, providing valuable information for its use in diverse experimental setups (Taha & Lee, 2011).
X-ray Diffraction Analysis
- MES has been analyzed using X-ray diffraction, notably in its sodium form (NaMES), to understand its structural properties. This analysis is crucial in biological and biochemical research, where precise molecular structures are essential (Deschamps, Flippen-Anderson, & George, 2002).
Interaction with Macromolecules
- The interaction of MES with macromolecules, such as the effects on the phase transition of poly(N-isopropylacrylamide) (PNIPAM), a model compound for protein, has been investigated. This research is crucial for understanding the dynamics of protein behavior in different buffer solutions (Taha, Gupta, Khoiroh, & Lee, 2011).
Electroanalytical Techniques
- MES has been evaluated in the study of cadmium and lead speciation by electroanalytical techniques. Its properties as a pH buffer that does not significantly alter the electrochemical processes of these metals make it valuable in environmental and analytical chemistry (Soares, Conde, Almeida, & Vasconcelos, 1999).
Potentiometric Determination
- The dissociation constants of MES in various water and organic solvent mixtures have been determined potentiometrically, providing insights into its behavior and utility in different solvent environments, essential for various research fields (Azab, 1993).
Plant Growth and Nodulation Studies
- MES has been utilized in studies of plant growth and nodulation, particularly in the early growth stages of annual Medicago species. Its ability to stabilize pH without affecting plant growth or nodulation is crucial in plant physiology and agricultural research (Ewing & Robson, 1991).
properties
IUPAC Name |
2-morpholin-4-ylethanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGZJKUKBWWHRA-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NO4S- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-morpholino)ethanesulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.